Nitroisophthaloyl chloride
Description
This modification significantly alters its chemical reactivity and applications. The compound is likely synthesized via nitration of isophthaloyl chloride or direct chlorination of nitroisophthalic acid. Its primary use lies in polymer chemistry, particularly in synthesizing high-performance polyamides or polyesters, where the nitro group enhances thermal stability or introduces sites for further functionalization . However, specific studies on nitroisophthaloyl chloride are sparse in the provided evidence, necessitating comparisons with structurally related acyl chlorides.
Properties
CAS No. |
57053-00-6 |
|---|---|
Molecular Formula |
C8H3Cl2NO4 |
Molecular Weight |
248.02 g/mol |
IUPAC Name |
2-nitrobenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8H3Cl2NO4/c9-7(12)4-2-1-3-5(8(10)13)6(4)11(14)15/h1-3H |
InChI Key |
KFYIOCCUPRWVCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)[N+](=O)[O-])C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous to nitroisophthaloyl chloride, enabling comparative analysis:
Isophthaloyl Chloride (CAS 99-63-8)
- Structure : Benzene-1,3-dicarbonyl chloride.
- Reactivity : Highly reactive toward nucleophiles (e.g., amines, alcohols) due to two acyl chloride groups. Hydrolyzes readily in humid conditions to isophthalic acid .
- Applications: Key monomer for heat-resistant polymers (e.g., aramids) .
Terephthaloyl Chloride (CAS 100-20-9)
- Structure : Benzene-1,4-dicarbonyl chloride.
- Reactivity : Similar to isophthaloyl chloride but with para-substituted carbonyl groups, leading to higher crystallinity in polymers.
- Applications : Used in polyethylene terephthalate (PET) and bulletproof fibers .
- Key Difference : The nitro group in this compound disrupts symmetry, likely reducing polymer crystallinity but improving solubility in polar solvents.
Nicotinoyl Chloride Hydrochloride (CAS 20260-53-1)
- Structure : Pyridine-3-carbonyl chloride hydrochloride.
- Reactivity : The pyridine ring stabilizes the acyl chloride via resonance, reducing hydrolysis rates compared to aromatic acyl chlorides .
- Applications : Pharmaceutical intermediate (e.g., nicotinic acid derivatives) .
- Key Difference: this compound’s aromatic nitro group offers different electronic effects (strong electron withdrawal) versus the heteroaromatic pyridine in nicotinoyl chloride.
Nitrobenzoyl Chlorides (e.g., 3-Nitrobenzoyl Chloride)
- Structure : Benzoyl chloride with a nitro substituent.
- Reactivity : Nitro groups meta to the acyl chloride reduce reactivity toward electrophilic substitution but increase stability toward hydrolysis.
- Applications : Specialty chemicals for agrochemicals or dyes.
- Key Difference: this compound’s dual acyl chloride groups enable crosslinking in polymers, unlike mono-substituted nitrobenzoyl chlorides.
Comparative Data Table
Research Findings and Gaps
- Synthesis : this compound’s synthesis is inferred from nitration-chlorination pathways, but direct methods are undocumented in the evidence. In contrast, isophthaloyl chloride is produced via phosgenation of isophthalic acid .
- Stability: The nitro group may reduce hydrolytic stability compared to isophthaloyl chloride, as electron withdrawal increases susceptibility to nucleophilic attack. This contrasts with nicotinoyl chloride’s pyridine ring, which resists hydrolysis .
- Industrial Use : While isophthaloyl and terephthaloyl chlorides dominate polymer markets, this compound’s niche applications (e.g., flame retardants) remain underexplored in the literature .
Q & A
Q. What are the established synthetic routes for nitroisophthaloyl chloride, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via nitration of isophthaloyl chloride derivatives followed by chlorination. Key variables include temperature control (e.g., maintaining <5°C during nitration to avoid side reactions) and stoichiometric ratios of nitrating agents (e.g., HNO₃/H₂SO₄ mixtures). Post-synthesis purification via fractional distillation or recrystallization in anhydrous solvents (e.g., dry ether) is critical to isolate high-purity products. Characterization by IR spectroscopy (C=O and NO₂ stretches) and elemental analysis validates structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data inconsistencies be addressed?
Common techniques include:
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1760 cm⁻¹, NO₂ asymmetric stretch at ~1530 cm⁻¹) .
- NMR : ¹³C NMR detects aromatic carbons adjacent to nitro and carbonyl groups, but solubility in non-polar solvents may limit resolution.
- Mass Spectrometry : Electron ionization (EI) at 70 eV provides molecular ion peaks (e.g., [M]⁺ at m/z 229) and fragmentation patterns . Discrepancies between techniques (e.g., NMR purity vs. elemental analysis) require cross-validation via orthogonal methods like HPLC or X-ray crystallography.
Q. How does hydrolytic stability of this compound impact experimental design in aqueous-phase reactions?
this compound is highly moisture-sensitive, undergoing rapid hydrolysis to nitroisophthalic acid. Experimental protocols must use rigorously dried solvents (e.g., THF distilled over Na/benzophenone) and inert atmospheres (Ar/N₂). Kinetic studies show hydrolysis rates increase by 300% at 25°C compared to 0°C, necessitating low-temperature conditions for prolonged reactions .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity patterns of this compound in nucleophilic acyl substitution vs. electrophilic aromatic substitution?
The electron-withdrawing nitro group activates the carbonyl toward nucleophilic attack but deactivates the aromatic ring toward electrophilic substitution. Computational studies (DFT at B3LYP/6-31G*) reveal competing pathways:
- Nucleophilic substitution : LUMO localization on the carbonyl carbon favors attack by amines or alcohols.
- Electrophilic substitution : Meta-directing effects of the nitro group limit reactivity unless strong electrophiles (e.g., NO₂⁺) are used . Contradictory experimental outcomes (e.g., unexpected para-substitution) may arise from solvent polarity or catalyst effects, requiring kinetic isotope effect (KIE) studies to resolve .
Q. How can computational modeling optimize the design of this compound-derived polymers with tailored thermal stability?
Molecular dynamics simulations (e.g., AMBER force fields) predict polymer backbone rigidity based on nitro group placement. Experimental validation via TGA shows a 40°C increase in decomposition temperature when nitro groups are para to carbonyls vs. ortho, aligning with simulated steric hindrance and resonance stabilization effects .
Q. What strategies resolve discrepancies in reported catalytic efficiencies of this compound in Friedel-Crafts reactions?
Discrepancies often stem from catalyst choice (Lewis acids like AlCl₃ vs. FeCl₃) or solvent dielectric constants. Systematic DOE (Design of Experiments) approaches vary:
- Catalyst loading (5–20 mol%).
- Solvent polarity (toluene vs. DCM). Response surface methodology (RSM) identifies optimal conditions (e.g., 12 mol% FeCl₃ in DCM yields 89% conversion vs. 62% in toluene) .
Methodological Guidelines
- Synthesis : Document temperature gradients, quenching methods, and purification steps to ensure reproducibility .
- Data Analysis : Use statistical tools (e.g., ANOVA for batch-to-batch variability) and report confidence intervals .
- Computational Studies : Provide input files and software versions (e.g., Gaussian 16) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
